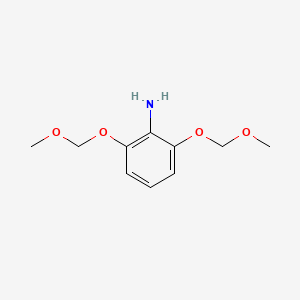
2,6-Bis(methoxymethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(methoxymethoxy)aniline is an organic compound characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 2 and 6 positions, and an aniline group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of methoxymethyl chloride in the presence of a base to protect the hydroxyl groups, followed by a nucleophilic substitution reaction to introduce the aniline group .
Industrial Production Methods: Industrial production of 2,6-Bis(methoxymethoxy)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(methoxymethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2,6-Bis(methoxymethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(methoxymethoxy)aniline involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aniline group can undergo various chemical transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2,6-Dimethoxyaniline: Similar structure but lacks the methoxymethoxy groups.
2,6-Diethoxyaniline: Similar structure with ethoxy groups instead of methoxymethoxy groups.
2,6-Diisopropoxyaniline: Similar structure with isopropoxy groups.
Uniqueness: 2,6-Bis(methoxymethoxy)aniline is unique due to the presence of methoxymethoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These groups can influence the compound’s solubility, stability, and interactions with other molecules .
Properties
CAS No. |
919286-16-1 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,6-bis(methoxymethoxy)aniline |
InChI |
InChI=1S/C10H15NO4/c1-12-6-14-8-4-3-5-9(10(8)11)15-7-13-2/h3-5H,6-7,11H2,1-2H3 |
InChI Key |
SSXAHLHBWXFUAV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)OCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
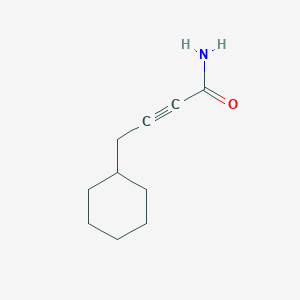
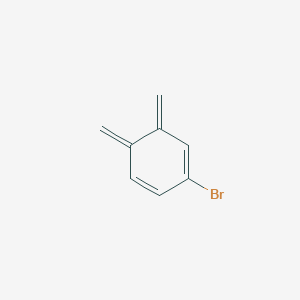
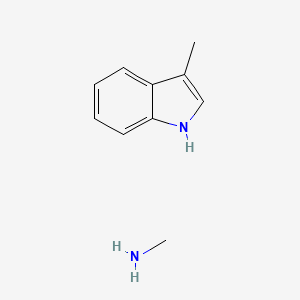
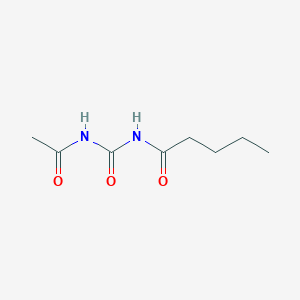
![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)
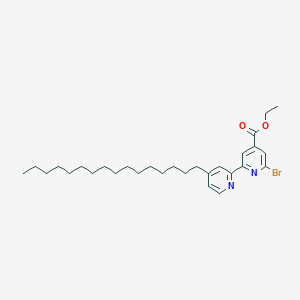
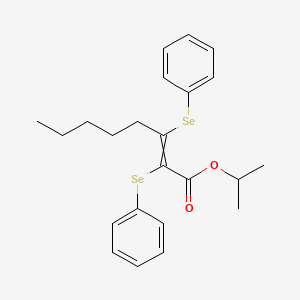
![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
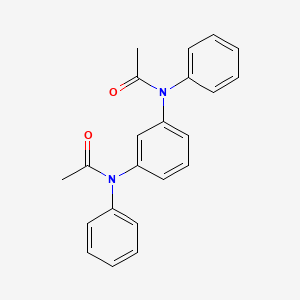
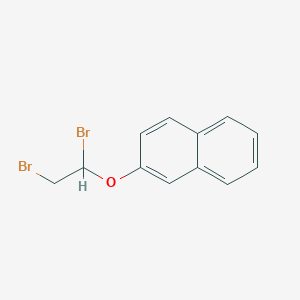
![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)
![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
